3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole
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Overview
Description
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system containing both furan and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole typically involves multicomponent reactions (MCRs). One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the use of a three-component reaction, where a nucleophilic component such as alcohol is replaced with water, resulting in the formation of 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines .
Industrial Production Methods
the principles of green chemistry and step economy are often applied to optimize the synthesis process, reducing the number of steps and the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, and palladium (II) mediators for multicomponent reactions . Conditions often involve mild temperatures and the use of environmentally friendly solvents such as water .
Major Products
The major products formed from these reactions include substituted pyrroles and furan derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole involves its interaction with molecular targets such as PARP-1. The compound inhibits the activity of PARP-1, leading to the accumulation of DNA damage and the subsequent induction of cell death in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
- 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Uniqueness
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12/h1-5,11,13H,6-9H2 |
InChI Key |
SJTCAJXGUVEVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2(CN1)C3=CC=CC=C3 |
Origin of Product |
United States |
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